

An In-depth Technical Guide to 3-Methylbenzylamine

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Compound of Interest

Compound Name: 3-Methylbenzylamine

Cat. No.: B090883

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzylamine, a primary benzylic amine, is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its structure, featuring a benzyl group substituted with a methyl group at the meta position, provides a unique combination of steric and electronic properties that make it a valuable building block for a diverse range of complex molecules. This technical guide provides a comprehensive overview of **3-Methylbenzylamine**, including its chemical identity, physicochemical properties, synthesis protocols, and applications.

Chemical Identity and Properties

CAS Number: 100-81-2^[1]

Synonyms:

- m-Xylylamine
- α -Amino-m-xylene
- M-Tolylmethanamine
- (3-Methylphenyl)methanamine

- Benzenemethanamine, 3-methyl-
- m-Methylbenzylamine

Physicochemical Properties

The following table summarizes the key physicochemical properties of **3-Methylbenzylamine**.

Property	Value
Molecular Formula	C ₈ H ₁₁ N
Molecular Weight	121.18 g/mol
Appearance	Clear, colorless to light yellow liquid
Boiling Point	202-205 °C (lit.)
Density	0.966 g/mL at 25 °C (lit.)
Refractive Index (n ₂₀ /D)	1.536 (lit.)
Flash Point	81 °C (177.8 °F) - closed cup
pKa	9.13 ± 0.10 (Predicted)
Solubility	Soluble in organic solvents, limited solubility in water.

Spectroscopic Data

Spectroscopic data for **3-Methylbenzylamine** can be found in various databases. Key spectral features are available for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, which are crucial for its identification and characterization.

Synthesis and Purification

3-Methylbenzylamine is commonly synthesized through the reduction of 3-methylbenzonitrile. Two primary methods for this transformation are catalytic hydrogenation and chemical reduction with metal hydrides.

Experimental Protocol: Synthesis via Catalytic Hydrogenation of 3-Methylbenzonitrile

This protocol describes a general procedure for the synthesis of **3-Methylbenzylamine** by the catalytic hydrogenation of 3-methylbenzonitrile.

Materials:

- 3-Methylbenzonitrile
- Palladium on carbon (5% or 10% Pd/C) or Raney Nickel
- Ethanol or Methanol (solvent)
- Hydrogen gas (H₂)
- High-pressure reactor (autoclave)

Procedure:

- In a high-pressure reactor, a solution of 3-methylbenzonitrile (1 equivalent) in ethanol or methanol is prepared.
- The catalyst (e.g., 5% Pd/C, typically 1-5 mol%) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).
- The reactor is sealed and purged several times with hydrogen gas to remove any air.
- The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi).
- The reaction mixture is stirred vigorously and may be gently heated (e.g., 25-50 °C) to facilitate the reaction.
- The progress of the reaction is monitored by the uptake of hydrogen and can be further analyzed by techniques such as GC-MS or TLC.
- Upon completion, the reactor is carefully depressurized and purged with an inert gas.

- The reaction mixture is filtered to remove the catalyst. The catalyst bed should be handled with care as it can be pyrophoric.
- The filtrate, containing the product, is concentrated under reduced pressure to remove the solvent.

Experimental Protocol: Synthesis via Reduction of 3-Methylbenzonitrile with Lithium Aluminum Hydride (LiAlH_4)

This protocol outlines a general procedure for the synthesis of **3-Methylbenzylamine** using lithium aluminum hydride as the reducing agent.

Materials:

- 3-Methylbenzonitrile
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Water
- 15% aqueous sodium hydroxide solution
- Anhydrous sodium sulfate

Procedure:

- A solution of 3-methylbenzonitrile (1 equivalent) in anhydrous diethyl ether or THF is prepared in a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
- A suspension of LiAlH_4 (typically 1.5-2.0 equivalents) in the same anhydrous solvent is prepared in a separate flask and then transferred to the dropping funnel.

- The LiAlH_4 suspension is added dropwise to the stirred solution of 3-methylbenzonitrile at 0 °C (ice bath).
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).
- The reaction mixture is cooled to 0 °C, and the excess LiAlH_4 is quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water.
- The resulting granular precipitate is removed by filtration, and the filter cake is washed with the solvent.
- The combined organic filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **3-Methylbenzylamine**.

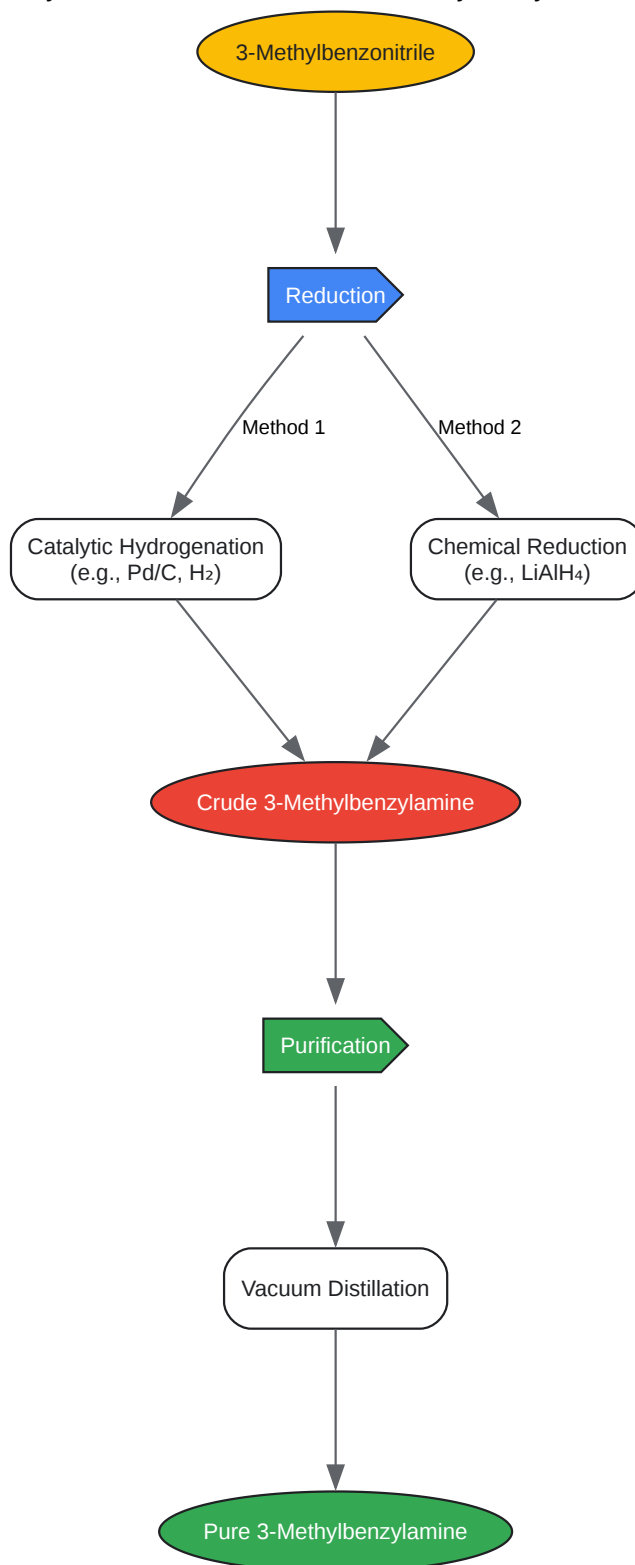
Purification

The crude **3-Methylbenzylamine** obtained from either synthesis can be purified by vacuum distillation. The product is distilled under reduced pressure, and the fraction boiling at the correct temperature is collected.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis of **3-Methylbenzylamine** from 3-methylbenzonitrile, followed by purification.

Synthesis and Purification of 3-Methylbenzylamine

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **3-Methylbenzylamine**.

Applications in Research and Development

3-Methylbenzylamine is a key intermediate in the synthesis of a variety of organic molecules. Its primary amine functionality allows it to readily participate in reactions such as N-alkylation, N-acylation, and reductive amination.

Role in Pharmaceutical Synthesis

In drug development, **3-Methylbenzylamine** can be incorporated into molecular scaffolds to modulate their pharmacological properties. It can serve as a precursor for the synthesis of more complex amines and amides that may exhibit biological activity.

Experimental Protocol: Use in Reductive Amination

The following is a generalized protocol for the use of **3-Methylbenzylamine** in a reductive amination reaction with a carbonyl compound (aldehyde or ketone).

Materials:

- **3-Methylbenzylamine**
- Aldehyde or Ketone
- Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
- Anhydrous solvent (e.g., 1,2-dichloroethane, methanol, THF)
- Acetic acid (optional, as a catalyst)

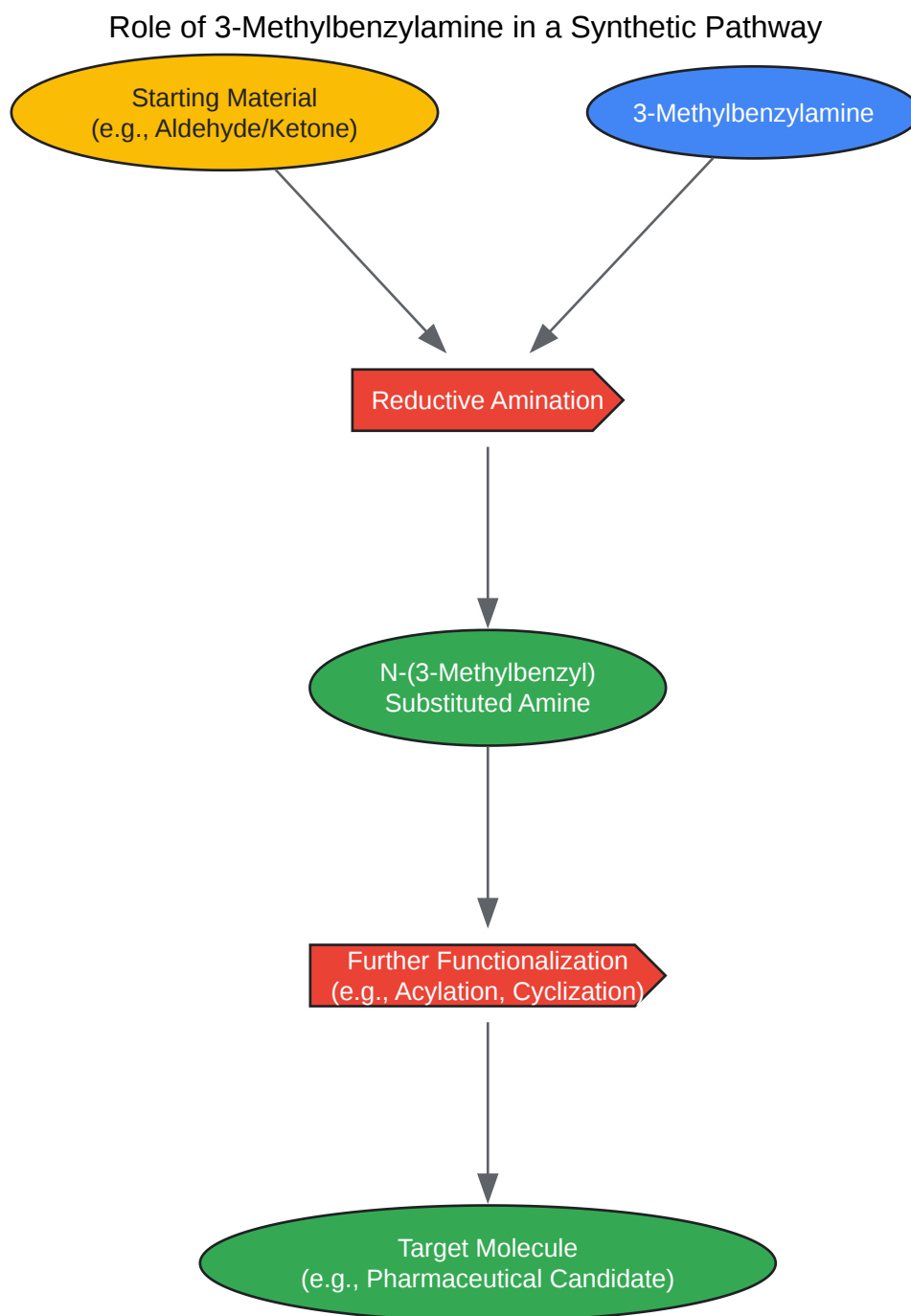
Procedure:

- A solution of the carbonyl compound (1 equivalent) and **3-Methylbenzylamine** (1-1.2 equivalents) is prepared in an anhydrous solvent in a round-bottom flask.
- If necessary, a catalytic amount of acetic acid is added to facilitate the formation of the intermediate imine or enamine. The mixture is stirred at room temperature for a period to allow for imine formation.

- The reducing agent (1.5-2.0 equivalents) is added portion-wise to the stirred solution. The temperature may need to be controlled with an ice bath, depending on the reactivity of the reducing agent.
- The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.
- The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or water.
- The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).
- The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
- The crude product can be purified by column chromatography.

Logical Relationship in a Multi-step Synthesis

The following diagram illustrates the logical role of **3-Methylbenzylamine** as an intermediate in a hypothetical multi-step synthesis.



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Caption: Logical flow of a synthesis using **3-Methylbenzylamine**.

Safety and Handling

3-Methylbenzylamine is a corrosive substance that can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is also sensitive to air. For detailed safety information, refer to the Safety Data Sheet (SDS).

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References

- 1. benchchem.com [benchchem.com]
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